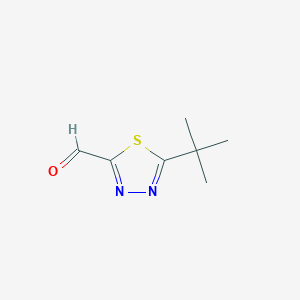
5-terc-butil-1,3,4-tiadiazol-2-carbaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” is a compound that is being extensively studied due to its unique properties and potential applications. It is a thiadiazole derivative .
Synthesis Analysis
The synthesis of “5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” involves the use of Pivaloyl chloride and thiosemicarbazide .
Molecular Structure Analysis
The molecular formula of “5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” is C7H10N2OS . Its molecular weight is 170.23 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde” include a molecular weight of 170.23 and a predicted density of 1.184±0.06 g/cm3 . The predicted boiling point is 274.3±23.0 °C .
Aplicaciones Científicas De Investigación
Propiedades antifúngicas
Los derivados del 1,3,4-tiadiazol se han investigado por su potencial antifúngico. En un estudio realizado por Chen et al., se sintetizaron nuevos derivados de 1,3,4-tiadiazol de glucósidos. Algunos de estos compuestos mostraron buenas actividades antifúngicas, particularmente contra Phytophthora infestans (el agente causal de la enfermedad del tizón tardío en las plantas). Cabe destacar que el compuesto 4i demostró una mayor bioactividad contra P. infestans que el fungicida comúnmente utilizado Dimethomorph .
Actividad antibacteriana
Los mismos derivados de 1,3,4-tiadiazol también mostraron actividades antibacterianas de moderadas a bajas contra patógenos bacterianos como Xanthomonas oryzae pv. oryzae (Xoo) y Xanthomonas campestris pv. citri (Xcc). Estos hallazgos resaltan el potencial de esta clase de compuestos como fuente de nuevos bactericidas .
Inhibición de la corrosión
2-Amino-5-terc-butil-1,3,4-tiadiazol: (ABTD) se ha estudiado por su capacidad para inhibir la corrosión del latón en muestras de agua de mar. Esta propiedad podría tener aplicaciones prácticas en la ciencia de los materiales y la ingeniería marina .
Actividades biológicas
El andamiaje más amplio del 1,3,4-tiadiazol se ha asociado con diversos efectos biológicos, que incluyen:
- Anticancerígeno: Algunos derivados del 1,3,4-tiadiazol exhiben propiedades anticancerígenas .
- Antiinflamatorio: Ciertos compuestos con esta parte tienen efectos antiinflamatorios .
- Antiviral: Aunque no se ha estudiado directamente para el ABTD, la clase más amplia tiene potencial antiviral .
Síntesis y caracterización
Los investigadores han sintetizado y caracterizado moléculas de 1,3,4-tiadiazol utilizando diversas técnicas, incluidas la espectroscopia UV, FT-IR y RMN. Estos estudios contribuyen a nuestra comprensión de la estructura y las propiedades del compuesto .
Regulación del crecimiento de las plantas
Si bien no se ha explorado directamente para el ABTD, otros derivados del 1,3,4-tiadiazol han mostrado actividades reguladoras del crecimiento de las plantas. Estos compuestos podrían potencialmente utilizarse para fines agrícolas .
Mecanismo De Acción
Target of Action
It is known that thiadiazole derivatives can interact with a variety of biological targets, depending on their specific chemical structure .
Mode of Action
It is known that thiadiazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or binding to specific receptors .
Biochemical Pathways
Thiadiazole derivatives are known to affect various biochemical pathways, depending on their specific targets .
Pharmacokinetics
The molecular weight of the compound is 15724 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
It is known that thiadiazole derivatives can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde in lab experiments is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. However, one of the limitations is the lack of information on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the research on 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the possible directions is to investigate its potential applications in the field of organic electronics further. Another direction is to study its potential as an antioxidant and anti-inflammatory agent in more detail. Additionally, research can be conducted on the toxicity and potential side effects of the compound to determine its safety for use in various applications.
Conclusion:
In conclusion, 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic organic molecule that has potential applications in various fields of scientific research. Its ease of synthesis makes it a useful building block for the synthesis of organic semiconductors, fluorescent dyes, and coordination complexes. While there is limited information available on its biochemical and physiological effects, it may have antioxidant and anti-inflammatory properties. Further research is needed to determine its potential applications and safety for use in various fields.
Métodos De Síntesis
There are several methods for synthesizing 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde. One of the most common methods is the reaction between 5-tert-butyl-1,3,4-thiadiazole-2-thiol and chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction results in the formation of 5-tert-Butyl-1,3,4-thiadiazole-2-carbaldehyde with a yield of around 70-80%.
Propiedades
IUPAC Name |
5-tert-butyl-1,3,4-thiadiazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-7(2,3)6-9-8-5(4-10)11-6/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBQPZDBRQCMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(S1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
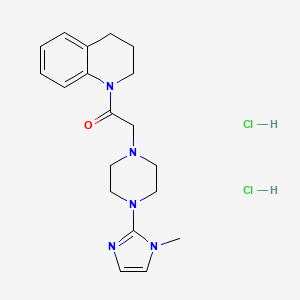
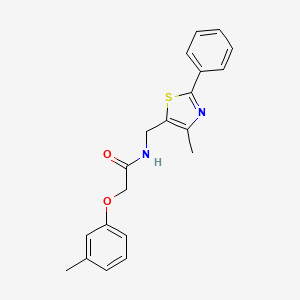
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2385336.png)
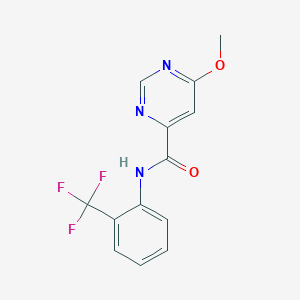
![methyl 3-(3,4-difluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2385338.png)
![6-Bromo-3-[5-(4-methoxyanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2385340.png)

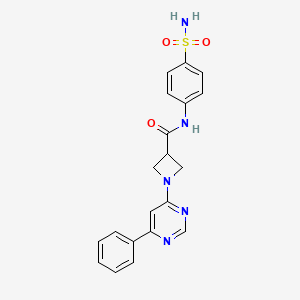
![N-(4-fluorophenyl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385349.png)




![2-Methyl-4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methoxy]pyridine](/img/structure/B2385355.png)
